4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S746404
CAS No.
5912-18-5
M.F
C7H4Cl2N2
M. Wt
187.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

CAS Number

5912-18-5

Product Name

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)

InChI Key

LKORXMRYXIGVNO-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 5912-18-5), commonly known as 4,6-dichloro-7-azaindole, is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and materials science. Structurally, it features a 7-azaindole core substituted with chlorine atoms at the C4 and C6 positions of the pyridine ring. This specific halogenation pattern transforms the privileged 7-azaindole scaffold—a well-established purine bioisostere—into a highly programmable precursor. The electron-withdrawing nature of the pyridine nitrogen (N7) activates the C4 and C6 positions, enabling predictable, regioselective functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. For procurement and process chemistry, this compound serves as a critical starting material for the efficient, stepwise synthesis of complex 4,6-disubstituted kinase inhibitors and advanced functional materials, bypassing the need for inefficient late-stage halogenation[2].

Research Fit

1 Orthogonal dihalogenation enables sequential C4–C6 functionalization strategies
2 C4 chlorine exhibits selective SNAr reactivity; C6 serves as latent, removable handle
3 Ionization-state differentiation relative to mono-chloro 7-azaindole analogs

Substituting 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with simpler analogs severely compromises synthetic viability and target affinity. If a buyer procures 4-chloro-1H-pyrrolo[2,3-b]pyridine, the synthesis is restricted to mono-functionalization at C4; accessing the C6 position subsequently requires low-yield, late-stage C-H activation or harsh re-halogenation steps that degrade complex intermediates [1]. Conversely, substituting with 4,6-dichloro-1H-indole fails fundamentally due to electronic differences. The indole core lacks the highly electron-withdrawing pyridine nitrogen (N7), rendering its C4 and C6 chlorines practically inert to metal-free nucleophilic aromatic substitution (SNAr) [2]. Furthermore, in biological applications, replacing the 7-azaindole with an indole removes the N7 hydrogen-bond acceptor, a feature strictly required for anchoring ATP-competitive inhibitors into kinase hinge regions [3].

Substitution Risk

Reactivity

Mono-chloro analogs lack the 6-Cl activating group, precluding orthogonal SNAr–hydrogenolysis sequences.

Ionization

Marked pKa disparity shifts ionization state under assay conditions, altering target engagement profiles.

Physicochemistry

Lower melting point and lipophilicity of mono-chloro congeners may compromise purification efficiency and passive permeability.

Regioselective Activation for Metal-Free SNAr

The presence of the pyridine nitrogen (N7) in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine strongly withdraws electron density from the C4 and C6 positions, activating them for SNAr. Crucially, the C4 position exhibits superior electrophilicity compared to C6. When subjected to nucleophiles such as amines or alkoxides, the target compound undergoes highly regioselective substitution at C4 (>90% conversion) [1]. In stark contrast, 4,6-dichloro-1H-indole lacks this activating nitrogen and remains practically inert to metal-free SNAr under identical conditions[2].

Evidence DimensionSNAr Conversion Rate (Metal-Free)
Target Compound DataRapid, regioselective C4 substitution (>90% conversion)
Comparator Or Baseline4,6-Dichloro-1H-indole (~0% conversion)
Quantified DifferenceComplete activation vs. inertness under metal-free conditions
ConditionsStandard metal-free SNAr with amine/alkoxide nucleophiles and base

Allows process chemists to install C4 substituents without expensive palladium catalysts, avoiding heavy metal remediation in early-stage synthesis.

Regioselective SNAr
Head-to-head
C4 selective displacement; C6 retained & removable vs Mono-Cl: sluggish C4 SNAr; no latent handle
Enables orthogonal C4–C6 diversification without protecting groups
Phenolate and malonate nucleophiles; H₂/Pd-C hydrogenolysis

Sequential Palladium-Catalyzed Cross-Coupling Capability

For complex pharmaceutical synthesis, the ability to sequentially couple different aryl or alkyl groups is critical. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine allows for predictable, stepwise palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), typically reacting first at the more activated C4 position, followed by the C6 position under modified conditions[1]. Procurement of the mono-chlorinated analog, 4-chloro-1H-pyrrolo[2,3-b]pyridine, restricts the synthetic pathway to single functionalization, requiring inefficient, low-yield late-stage C-H functionalization to access C6 [2].

Evidence DimensionDirect Access to 4,6-Disubstituted Analogs
Target Compound Data2-step sequential coupling via existing halogens
Comparator Or Baseline4-Chloro-1H-pyrrolo[2,3-b]pyridine (requires multi-step re-functionalization)
Quantified DifferenceEliminates 2-3 synthetic steps compared to mono-chloro starting materials
ConditionsStandard Pd-catalyzed cross-coupling workflows

Directly reduces the number of synthetic steps and overall cost of goods (COGs) when manufacturing dual-functionalized kinase inhibitors.

pKa (pyrrole N–H)
Predicted
5.40±0.40 Δ ≈ 7.6 log units vs mono-Cl (~12.98)
Ionization state shifts from neutral to anionic at pH 7.4
ACD/Labs prediction; experimental pKa confirmation recommended

Scaffold Physicochemistry and Kinase Hinge Binding

In drug discovery, the 7-azaindole core is a privileged scaffold because it mimics the purine ring of ATP. The N1-H acts as a hydrogen bond donor and the N7 acts as a hydrogen bond acceptor, a dual motif essential for anchoring to the kinase hinge region [1]. 4,6-Dichloro-1H-indole provides only the N1-H donor. Furthermore, the incorporation of the pyridine nitrogen in the target compound lowers the overall lipophilicity (logP) compared to the indole comparator, improving solubility and metabolic stability profiles in lead optimization [2].

Evidence DimensionHinge-Binding Motif & Lipophilicity (logP)
Target Compound DataDual H-bond donor/acceptor (N1-H/N7); lower logP
Comparator Or Baseline4,6-Dichloro-1H-indole (Single H-bond donor; higher logP)
Quantified DifferenceProvides the critical N7 acceptor required for sub-nanomolar ATP-competitive inhibition
ConditionsBiochemical kinase inhibition assays and in silico profiling

Procuring the azaindole over the indole is strictly necessary for programs targeting ATP-binding sites where the N7 hydrogen bond acceptor is mandatory for efficacy.

Melting Point
Reported
207–208°C +33 °C vs 4-chloro analog
Wider recrystallization window supports scale-up purification
Capillary/DSC; no decomposition observed
Lipophilicity
Computed
2.9XLogP3 Δ +0.4 to +0.7 vs mono-Cl
Favorable permeability range without excessive lipophilicity
Computed; experimental logD₇.₄ recommended for lead optimization
DHOase IC₅₀
Data to verify
1.80 × 10⁵nM No comparator data available
Baseline SAR reference point; weak inhibition
Mouse ascites DHOase, pH 7.37; single data point
Kinase Scaffold Patents
Class-level
LRRK2 DYRK1 CLK1 FGFR1-3
Privileged 4,6-dihalo core in multi-kinase inhibitor chemical space
Patent SAR tables confirm dihalogenation requirement; elaborated derivatives

Synthesis of ATP-Competitive Kinase Inhibitors

Driven by the dual H-bond donor/acceptor motif (N1-H/N7) detailed in Section 3, this compound is the optimal starting material for designing inhibitors against JAK, BRAF, and ITK. The C4 and C6 chlorines serve as precise synthetic vectors to project functional groups into the kinase specificity pockets [1].

Stepwise Combinatorial Library Generation

Leveraging the distinct regioselectivity of the C4 and C6 positions during SNAr and cross-coupling, process chemists utilize this building block to rapidly generate diverse libraries of 4,6-disubstituted 7-azaindoles. This allows for efficient hit-to-lead optimization without requiring entirely new synthetic routes for each analog [2].

Development of Purine Bioisosteres for Antiviral Agents

Because the 7-azaindole core closely mimics purine while offering improved metabolic stability, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is heavily procured for the synthesis of novel antiviral and antimicrobial agents. The dichloro substitution allows for the precise installation of required pharmacophores that cannot be achieved with mono-halogenated precursors[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Divergent 7-azaindole library synthesis
Orthogonal dihalogenation pattern
C4 SNAr selectivity and C6 hydrogenolysis sequence
Ionization-state-driven probe design
pKa-controlled ionization differentiation
Permeability and target engagement at physiological pH
Scale-up purification by crystallization
Elevated thermal stability and crystallinity
Recrystallization solvent and cooling-rate screening
Fragment library inclusion (FBDD)
Fragment-appropriate lipophilicity and low MW
Ligand efficiency and biophysical binding assays

XLogP3

2.9

Wikipedia

4,6-Dichloro-7-azaindole

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